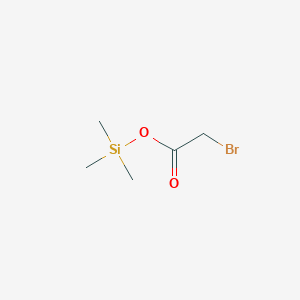

Trimethylsilyl bromoacetate

Beschreibung

The exact mass of the compound Trimethylsilyl bromoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsilyl bromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl bromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trimethylsilyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHHFMWUDHXPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171359 | |

| Record name | Trimethylsilyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylsilyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18291-80-0 | |

| Record name | Acetic acid, 2-bromo-, trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18291-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018291800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl Bromoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl bromoacetate (TMSBA) is a versatile reagent in organic synthesis, primarily utilized as a nucleophilic acetylating agent and a precursor for silylated ketene acetals. Its unique combination of a reactive bromine atom and a labile trimethylsilyl ester group makes it a valuable tool in the construction of complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the CAS number, physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant reaction mechanisms and workflows.

Chemical and Physical Properties

Trimethylsilyl bromoacetate is a clear, colorless to light yellow liquid that is sensitive to moisture.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18291-80-0[2] |

| Molecular Formula | C₅H₁₁BrO₂Si[2] |

| Molecular Weight | 211.13 g/mol [2] |

| Linear Formula | BrCH₂CO₂Si(CH₃)₃ |

| SMILES | C--INVALID-LINK--(C)OC(=O)CBr |

| InChI | 1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 |

| InChIKey | ZCHHFMWUDHXPFN-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 57-58 °C at 9 mmHg[1] |

| Density | 1.284 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.442[1] |

| Flash Point | 47 °C (116.6 °F) - closed cup |

Safety and Handling

Trimethylsilyl bromoacetate is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 3: Safety Information

| Hazard Category | GHS Classification |

| Flammability | Flammable Liquid, Category 3 (H226) |

| Corrosivity | Skin Corrosion, Category 1B (H314) |

| Eye Damage | Serious Eye Damage, Category 1 (H318) |

Pictograms:

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Moisture sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Synthesis of Trimethylsilyl Bromoacetate

This protocol is adapted from a similar procedure for the synthesis of ethyl trimethylsilylacetate.[3] It involves the reaction of bromoacetic acid with a silylating agent in the presence of a base.

Materials:

-

Bromoacetic acid

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve bromoacetic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Addition of Silylating Agent: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: A white precipitate of triethylammonium chloride will form. Filter the mixture through a pad of Celite to remove the salt.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure trimethylsilyl bromoacetate.

Alkylation of Imidazoles for the Synthesis of Functionalized Imidazolium Salts

Trimethylsilyl bromoacetate is an effective alkylating agent for the synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes and ionic liquids.[1]

Materials:

-

1H-imidazole or a substituted imidazole

-

Trimethylsilyl bromoacetate

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration and purification

Procedure:

-

Deprotonation: To a solution of the imidazole (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.2 eq) or sodium hydride (1.1 eq, handle with extreme care). Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.

-

Alkylation: Add trimethylsilyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solid. If NaH was used, quench the reaction carefully with a few drops of water.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude imidazolium salt can be purified by recrystallization or column chromatography.

Key Applications and Reaction Mechanisms

The Reformatsky Reaction

While not a direct application of trimethylsilyl bromoacetate, the Reformatsky reaction is a closely related and fundamental carbon-carbon bond-forming reaction that utilizes α-halo esters.[4][5][6][7][8] The mechanism involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to a carbonyl compound. The use of a silyl ester in a Reformatsky-type reaction can offer advantages in terms of reactivity and work-up.

Silyl Ester as a Protecting Group for Carboxylic Acids

The trimethylsilyl group can serve as a protecting group for carboxylic acids, allowing other functional groups in the molecule to undergo reactions under conditions that would otherwise affect the acidic proton.[9][10][11] The silyl ester can be easily formed and later cleaved under mild conditions.

Synthesis of Pantocin B Succinate Fragment and Taxol Derivatives

Trimethylsilyl bromoacetate has been cited as an alkylating agent in the synthesis of a succinate fragment of pantocin B, an antibiotic, and in the synthesis of taxol derivatives.[1] In these contexts, it likely serves to introduce an acetate or protected acetate moiety onto a key intermediate. For instance, in the synthesis of taxol derivatives, it could be used to functionalize the C-13 side chain or other reactive positions on the baccatin III core.[12][13][14][15] The trimethylsilyl group can facilitate the reaction and is readily removed during subsequent synthetic steps. Detailed experimental protocols for these specific applications are highly substrate-dependent and are typically found in specialized literature.

Conclusion

Trimethylsilyl bromoacetate is a valuable and reactive building block in modern organic synthesis. Its utility in forming carbon-carbon bonds, alkylating heteroatoms, and as a protected form of bromoacetic acid makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, safe handling procedures, and reaction conditions is crucial for its effective application in the laboratory. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. TRIMETHYLSILYL BROMOACETATE CAS#: 18291-80-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. byjus.com [byjus.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]

An In-Depth Technical Guide to the Applications of Trimethylsilyl Bromoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl bromoacetate (TMSBA) is a versatile bifunctional reagent in organic synthesis, valued for its ability to act as a protected carboxylic acid and a potent alkylating agent. Its unique structure, combining a reactive carbon-bromine bond with a labile trimethylsilyl ester, allows for a range of synthetic transformations under specific and often mild conditions. This guide provides a comprehensive overview of its primary applications, supported by experimental details and mechanistic insights.

Reformatsky-Type Reactions: Formation of β-Hydroxy Esters

Trimethylsilyl bromoacetate is a key reagent in Reformatsky-type reactions, providing a convenient route to β-hydroxy esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. The reaction involves the formation of a silyl ketene acetal intermediate, which then reacts with carbonyl compounds.

The trimethylsilyl group serves as a convenient in situ protecting group for the carboxylic acid functionality. The reaction is typically initiated by a metal, such as zinc, which inserts into the carbon-bromine bond to form a zinc enolate. This enolate then undergoes nucleophilic addition to an aldehyde or ketone. The resulting adduct is subsequently hydrolyzed to yield the β-hydroxy acid, which can be esterified if desired.

Generalized Reaction Scheme:

-

Enolate Formation: Trimethylsilyl bromoacetate reacts with an activated metal (e.g., zinc dust) to form a zinc enolate.

-

Nucleophilic Addition: The zinc enolate adds to the carbonyl group of an aldehyde or ketone.

-

Hydrolysis: Acidic workup removes the trimethylsilyl group and the zinc salt to yield the β-hydroxy acid.

Quantitative Data for Reformatsky-Type Reactions

| Aldehyde/Ketone Substrate | Product | Yield (%) | Reaction Conditions |

| Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 86 | Activated Zinc dust (5.0 eq), Iodine (0.1 eq), Toluene, 90 °C, 30 min[1] |

| Substituted Aldehydes | syn-β-hydroxy-α-haloacetates | up to 73 | LiHMDS, Toluene, -78 °C |

Experimental Protocol: Synthesis of β-Hydroxy Esters (General Procedure)

The following is a representative protocol adapted from procedures for similar α-haloesters.

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add activated zinc dust (5.0 equivalents) and a catalytic amount of iodine in toluene.

-

Reaction Initiation: Heat the suspension to reflux for 5 minutes, then cool to room temperature.

-

Addition of Reagents: Add trimethylsilyl bromoacetate (2.0 equivalents) to the mixture. Subsequently, add a solution of the aldehyde or ketone (1.0 equivalent) in toluene via the dropping funnel.

-

Reaction: Stir the resulting mixture at 90 °C for 30 minutes.

-

Work-up: Cool the reaction to 0 °C and quench with water. Filter the suspension and extract the filtrate with an appropriate organic solvent (e.g., MTBE). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel chromatography to afford the desired β-hydroxy ester.[1]

Synthesis of Functionalized Imidazolium Salts

Trimethylsilyl bromoacetate serves as a valuable alkylating agent for the synthesis of functionalized imidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis and as organocatalysts themselves. The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of an N-substituted imidazole displaces the bromide from trimethylsilyl bromoacetate.

Quantitative Data for Imidazolium Salt Synthesis

| N-Substituted Imidazole | Alkylating Agent | Product | Yield (%) | Reaction Conditions |

| 1-(4-acetylphenyl)imidazole | 2-morpholinoethyl chloride hydrochloride | 1-(4-acetylphenyl)-3-(2-morpholinoethyl)-1H-imidazol-3-ium chloride | 75 | Acetonitrile, 80 °C, 24 h[2] |

| N-(3-propylimidazole)-1,8-naphthalene monoimide | 1,8-diiodooctane | 1,8-naphthalene monoimidedimer bearing imidazolium iodide salt | 32 | Toluene, reflux, overnight |

Experimental Protocol: Synthesis of a Functionalized Imidazolium Salt (General Procedure)

The following is a representative protocol for the quaternization of an N-substituted imidazole.

-

Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the N-substituted imidazole (1.0 mmol) and trimethylsilyl bromoacetate (1.0 mmol) in purified acetonitrile (4 mL).

-

Reaction: Heat the mixture at 80 °C for 24 hours.

-

Isolation: A solid precipitate will form. After cooling, remove the solvent in vacuo.

-

Purification: Wash the solid with diethyl ether (2 x 10 mL). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure imidazolium salt.[2]

Alkylation of Nucleophiles

The electrophilic nature of the carbon atom attached to the bromine in trimethylsilyl bromoacetate makes it an effective reagent for the alkylation of a variety of nucleophiles, including amines and thiols. The trimethylsilyl ester group is generally stable under neutral or slightly basic conditions used for these alkylations but can be easily cleaved under acidic or fluoride-mediated conditions post-alkylation, unmasking the carboxylic acid.

Alkylation of Amines

The alkylation of primary and secondary amines with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium salts. However, by carefully controlling the reaction conditions, such as stoichiometry and the use of specific bases, selective mono-alkylation can be achieved.

Quantitative Data for Amine Alkylation

| Amine Substrate | Alkylating Agent | Product | Yield (%) | Reaction Conditions |

| N-arylaminopyridinium salt | Hexyl iodide | N-hexyl-N-phenylamine | 98 | CsOAc, CH3CN, 70 °C, 16 h |

| Thioflavin T-derived N-aminopyridinium derivative | Methyl iodide | Methylated amine | 74 | Cs2CO3, CH3CN, 16 h |

Synthesis of Heterocycles: Hantzsch Thiazole Synthesis Analogue

Trimethylsilyl bromoacetate can be employed in reactions analogous to the Hantzsch thiazole synthesis to prepare thiazolidin-4-ones. In this reaction, a thiourea reacts with the α-haloester functionality of trimethylsilyl bromoacetate. The reaction proceeds through an initial S-alkylation of the thiourea, followed by an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the ester carbonyl, and subsequent elimination of trimethylsilanol.

Reaction Mechanism Outline:

-

S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of trimethylsilyl bromoacetate and displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting S-alkylated intermediate attacks the ester carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, eliminating trimethylsilanol to form the thiazolidin-4-one ring.

Experimental Protocol: Hantzsch-Type Synthesis of Thiazolidinones (General Procedure)

The following is a generalized protocol based on the Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve the thiourea (1.0 equivalent) and trimethylsilyl bromoacetate (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiazolidin-4-one.[3]

Role in Natural Product Synthesis

Trimethylsilyl bromoacetate has been utilized as a key building block in the total synthesis of complex natural products, such as analogues of the anticancer drug Taxol and the antibiotic Pantocin B. In these syntheses, it serves as a source for the introduction of an acetate or a protected hydroxyacetate unit.

Conclusion

Trimethylsilyl bromoacetate is a valuable and versatile reagent in organic synthesis. Its dual functionality allows for its use in a variety of transformations, including the formation of carbon-carbon bonds via Reformatsky-type reactions and the functionalization of heteroatoms through alkylation. The lability of the trimethylsilyl ester provides a convenient method for the in situ protection of a carboxylic acid, which can be deprotected under mild conditions. The applications highlighted in this guide demonstrate the utility of trimethylsilyl bromoacetate in the construction of key synthetic intermediates and complex molecular architectures relevant to medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of β-Hydroxy-α-haloesters through Super Silyl Ester Directed Syn-Selective Aldol Reaction [organic-chemistry.org]

- 3. Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Trimethylsilyl Bromoacetate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylsilyl bromoacetate, a versatile reagent in organic synthesis, with a focus on its chemical properties, synthesis, and applications in drug development and other advanced research fields.

Core Compound Information

Trimethylsilyl bromoacetate is an organosilicon compound that serves as a key intermediate and alkylating agent in a variety of chemical reactions. Its utility stems from the presence of both a reactive bromine atom and a labile trimethylsilyl ester group.

Molecular Formula and Weight

The fundamental chemical identity of trimethylsilyl bromoacetate is defined by its molecular formula and weight.

| Parameter | Value | Citation |

| Molecular Formula | C5H11BrO2Si | [1][2] |

| Linear Formula | BrCH2CO2Si(CH3)3 | [3][4] |

| Molecular Weight | 211.13 g/mol | [1][2] |

Physicochemical Properties

The physical and chemical properties of trimethylsilyl bromoacetate are critical for its handling, storage, and application in synthesis.

| Property | Value | Citation |

| CAS Number | 18291-80-0 | [2][3] |

| EC Number | 242-165-3 | [3][4] |

| Form | Liquid | [3] |

| Density | 1.284 g/mL at 25 °C | [3][5] |

| Boiling Point | 57-58 °C at 9 mmHg | [3][5] |

| Refractive Index | n20/D 1.442 | [3] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [3][4] |

| SMILES | C--INVALID-LINK--(C)OC(=O)CBr | [1][3] |

| InChI Key | ZCHHFMWUDHXPFN-UHFFFAOYSA-N | [1][3] |

Synthesis of Trimethylsilyl Bromoacetate

The synthesis of trimethylsilyl bromoacetate typically involves the silylation of bromoacetic acid. This can be achieved through various methods, with a common approach being the reaction of bromoacetic acid with a suitable silylating agent, such as trimethylsilyl chloride, in the presence of a base.

Illustrative Synthetic Pathway

Caption: Synthesis of Trimethylsilyl Bromoacetate.

Experimental Protocols

Protocol 1: Synthesis of Trimethylsilyl Bromoacetate

This protocol is a representative procedure for the synthesis of trimethylsilyl bromoacetate based on common silylation methods.

Materials:

-

Bromoacetic acid

-

Trimethylsilyl chloride (TMS-Cl)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bromoacetic acid (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

To this mixture, add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous diethyl ether or THF.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylsilyl bromoacetate.

Applications in Research and Drug Development

Trimethylsilyl bromoacetate is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.

Key Applications

-

Alkylation Agent: It is used as an alkylating agent to introduce the carboxymethyl group. This is particularly useful in the synthesis of derivatives of amines, alcohols, and thiols.

-

Synthesis of Imidazolium Salts: It has been employed in the preparation of novel imidazolium salts that are functionalized with a trimethylsilyl ester group.

-

Antibiotic Synthesis: It serves as an alkylating agent in the synthesis of the succinate fragment of Pantocin B, a natural antibiotic.

-

Cancer Therapeutics: Trimethylsilyl bromoacetate is utilized in the synthesis of taxol derivatives, tethering glutamate and folate to the C2' and C-7 positions, which are explored as targeted antineoplastic agents.[6]

Workflow for Application in Synthesis

The following diagram illustrates a general workflow for the use of trimethylsilyl bromoacetate as an alkylating agent in the synthesis of a target molecule.

Caption: General workflow for alkylation using Trimethylsilyl Bromoacetate.

References

Trimethylsilyl Bromoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical structure, spectral properties, and a representative synthetic protocol for trimethylsilyl bromoacetate. This information is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Structure and Properties

Trimethylsilyl bromoacetate is a valuable reagent in organic chemistry, serving as a versatile building block. Its structure incorporates a reactive bromine atom and a bulky trimethylsilyl group, which influences its reactivity and stability.

The fundamental properties of trimethylsilyl bromoacetate are summarized below:

| Property | Value |

| Molecular Formula | C₅H₁₁BrO₂Si |

| Molecular Weight | 211.13 g/mol [1] |

| CAS Number | 18291-80-0 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 57-58 °C at 9 mmHg |

| Density | 1.284 g/mL at 25 °C |

Below is a diagram illustrating the chemical structure of trimethylsilyl bromoacetate.

Spectral Data

The structural characterization of trimethylsilyl bromoacetate is confirmed through various spectroscopic techniques. The key spectral data are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.855 | Singlet | Br-CH₂ -COO |

| 0.326 | Singlet | Si-(CH₃ )₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | C =O |

| 26.5 | Br-C H₂-COO |

| -1.5 | Si-(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of trimethylsilyl bromoacetate exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H stretch (in CH₃) |

| 1730 | Strong | C=O stretch (ester) |

| 1255 | Strong | Si-C stretch |

| 1090 | Strong | C-O stretch |

| 845 | Strong | Si-O stretch |

| 690 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | 5 | [M]⁺ (Molecular ion with Br isotopes) |

| 195/197 | 100 | [M - CH₃]⁺ |

| 153/155 | 20 | [BrCH₂CO]⁺ |

| 117 | 30 | [Si(CH₃)₃O]⁺ |

| 73 | 80 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of Trimethylsilyl Bromoacetate

A plausible and detailed experimental protocol for the synthesis of trimethylsilyl bromoacetate is outlined below, based on established methods for silylation of carboxylic acids.

Materials:

-

Bromoacetic acid

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Reagent Addition: The flask is charged with bromoacetic acid (0.1 mol) and anhydrous diethyl ether (100 mL). The mixture is stirred until the bromoacetic acid is fully dissolved.

-

Base Addition: Triethylamine (0.11 mol) is slowly added to the solution via the dropping funnel. An exothermic reaction may be observed, and a white precipitate of triethylammonium bromide will form.

-

Silylation: Chlorotrimethylsilane (0.12 mol) is then added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is filtered to remove the triethylammonium chloride precipitate. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure trimethylsilyl bromoacetate.

The following diagram illustrates the workflow for the synthesis and purification of trimethylsilyl bromoacetate.

Spectral Data Acquisition

The spectral data presented in this guide were acquired using standard laboratory instrumentation and methodologies.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample between salt plates.

-

Mass Spectrometry: Mass spectral data were acquired using an electron ionization (EI) mass spectrometer.

This guide provides essential technical information on trimethylsilyl bromoacetate for professionals in research and development. The detailed structural and spectral data, along with a reliable synthetic protocol, will aid in the effective utilization of this important chemical reagent.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Trimethylsilyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling and laboratory applications of Trimethylsilyl bromoacetate. Designed for professionals in research and drug development, this document outlines the critical safety protocols, chemical properties, and experimental methodologies associated with this versatile reagent. By adhering to the procedures detailed herein, laboratory personnel can mitigate risks and ensure the integrity of their research.

Chemical and Physical Properties

Trimethylsilyl bromoacetate is a flammable and corrosive liquid that requires careful handling.[1][2] It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Trimethylsilyl Bromoacetate

| Property | Value | Reference |

| Molecular Formula | C5H11BrO2Si | [1] |

| Molecular Weight | 211.14 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 57-58 °C @ 9 mmHg | [4][5][6][7] |

| Density | 1.284 g/mL at 25 °C | [4][5][6][7] |

| Flash Point | 28 °C (82.4 °F) | [1] |

| Refractive Index | n20/D 1.442 | [4][6] |

| Vapor Density | >1 (vs air) | [4][6][7] |

| Moisture Sensitivity | Reacts slowly with moisture/water | [8] |

Hazard Identification and Safety Precautions

Trimethylsilyl bromoacetate is classified as a flammable liquid and is corrosive, causing severe skin and eye burns.[1][2] Inhalation may lead to severe respiratory tract irritation with possible burns, and ingestion can cause severe damage to the digestive tract.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Trimethylsilyl bromoacetate. This includes, but is not limited to, the items listed in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

| Eye Protection | Chemical safety goggles or a face shield (8-inch minimum). | [3][9] |

| Hand Protection | Neoprene or nitrile rubber gloves. Inspect gloves prior to use. | [3][9] |

| Skin and Body | Wear appropriate protective clothing to prevent skin exposure. | [1][9] |

| Respiratory | Use in a well-ventilated area. If inhalation risk is high, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | [3] |

Engineering Controls

Laboratories utilizing Trimethylsilyl bromoacetate should be equipped with an eyewash station and a safety shower.[1] All work should be conducted in a chemical fume hood with adequate general or local explosion-proof ventilation.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

Table 3: First Aid Procedures for Trimethylsilyl Bromoacetate Exposure

| Exposure Route | First Aid Instructions | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1][9] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1][9] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [1][3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Get medical aid immediately. | [1][3] |

Spill and Leak Procedures

In case of a spill, evacuate the area and remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[1] Prevent runoff from entering storm sewers and ditches.[1]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Ground and bond containers when transferring material.[1] Avoid breathing vapor or mist and prevent contact with eyes, skin, and clothing.[1]

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][3] Store away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[1] This is a flammables area, so keep away from heat, sparks, and flame.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Contaminated packaging should be disposed of as unused product.[3]

Experimental Protocols

Trimethylsilyl bromoacetate is a valuable reagent in organic synthesis, primarily used as an alkylating agent. Its applications include the synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), and in Reformatsky-type reactions.

General Protocol for the Synthesis of N-Alkyl Imidazolium Salts

This protocol outlines a general procedure for the N-alkylation of an imidazole derivative using Trimethylsilyl bromoacetate. The specific substrate, solvent, temperature, and reaction time will need to be optimized for each specific reaction.

Materials:

-

N-substituted imidazole

-

Trimethylsilyl bromoacetate

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted imidazole (1.0 eq).

-

Dissolve the imidazole in anhydrous acetonitrile.

-

Add Trimethylsilyl bromoacetate (1.0 - 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 12-24 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If not, precipitate the product by adding anhydrous diethyl ether to the reaction mixture.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting imidazolium salt under vacuum.

-

Characterize the product by NMR spectroscopy and mass spectrometry.

General Protocol for a Reformatsky-Type Reaction

This protocol describes a general procedure for the reaction of a carbonyl compound with Trimethylsilyl bromoacetate in the presence of zinc, a classic Reformatsky reaction.

Materials:

-

Aldehyde or ketone

-

Trimethylsilyl bromoacetate

-

Activated zinc dust

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Iodine (for zinc activation)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activate the zinc dust by stirring a suspension of zinc (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene under reflux for 5 minutes.[5]

-

Cool the mixture to room temperature under an inert atmosphere.

-

To this suspension, add the aldehyde or ketone (1.0 eq) dissolved in anhydrous toluene.

-

Add Trimethylsilyl bromoacetate (2.0 eq) to the mixture.

-

Heat the resulting mixture to 90°C and stir for 30 minutes.[5] Monitor the reaction by TLC.

-

Cool the reaction to 0°C and quench by the slow addition of water.

-

Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE).

-

Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired β-hydroxy ester.[5]

Visualizing Laboratory Workflows

To ensure clarity and safety in the laboratory, workflows can be visualized using diagrams. The following diagrams, generated using the DOT language, illustrate key processes for handling Trimethylsilyl bromoacetate.

Caption: A generalized workflow for experiments involving Trimethylsilyl bromoacetate.

Caption: Decision tree for first aid response to Trimethylsilyl bromoacetate exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis and Preparation of Trimethylsilyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl bromoacetate is a valuable bifunctional reagent in organic synthesis, combining the reactivity of an α-bromo ester with the protective and solubilizing properties of a trimethylsilyl group. Its utility is particularly evident in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds, where it can serve as a key building block for the introduction of acetate or bromoacetate moieties under mild conditions. This technical guide provides a comprehensive overview of the primary methods for the synthesis of trimethylsilyl bromoacetate, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its effective preparation.

Synthesis Methodologies

The preparation of trimethylsilyl bromoacetate is most commonly achieved through the silylation of bromoacetic acid. Two robust and widely applicable methods are presented herein: the use of trimethylsilyl chloride in the presence of a base, and the application of hexamethyldisilazane (HMDS) as a silylating agent.

Method A: Silylation of Bromoacetic Acid with Trimethylsilyl Chloride

This classic method involves the reaction of bromoacetic acid with trimethylsilyl chloride, typically in the presence of a tertiary amine base such as triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Method B: Silylation of Bromoacetic Acid with Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) is an effective silylating agent that offers the advantage of producing ammonia as the only byproduct, which can be easily removed from the reaction mixture. This method often proceeds under neutral conditions and can be facilitated by a catalyst.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis methods of trimethylsilyl bromoacetate, allowing for a direct comparison to inform methods selection.

| Parameter | Method A: Trimethylsilyl Chloride | Method B: Hexamethyldisilazane (HMDS) |

| Starting Material | Bromoacetic Acid | Bromoacetic Acid |

| Silylating Agent | Trimethylsilyl Chloride (TMSCl) | Hexamethyldisilazane (HMDS) |

| Base/Catalyst | Triethylamine (Et3N) | Optional: Ionic Liquid or other catalyst |

| Solvent | Dichloromethane (CH2Cl2) or Diethyl Ether | Toluene or neat (solvent-free) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Work-up | Filtration of triethylammonium chloride, evaporation of solvent | Direct distillation or filtration of catalyst |

| Purity | >95% after distillation | >97% after distillation |

| Byproducts | Triethylammonium chloride | Ammonia |

Experimental Protocols

Method A: Synthesis of Trimethylsilyl Bromoacetate using Trimethylsilyl Chloride

Materials:

-

Bromoacetic acid (1.0 eq)

-

Trimethylsilyl chloride (1.2 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (or diethyl ether)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add bromoacetic acid (1.0 eq) and anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add trimethylsilyl chloride (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture under a nitrogen atmosphere to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield trimethylsilyl bromoacetate as a colorless liquid.

Method B: Synthesis of Trimethylsilyl Bromoacetate using Hexamethyldisilazane (HMDS)

Materials:

-

Bromoacetic acid (1.0 eq)

-

Hexamethyldisilazane (HMDS) (0.6 eq)

-

Optional: Brønsted acidic ionic liquid catalyst (e.g., 0.05 eq)

-

Anhydrous toluene (optional)

-

Standard laboratory glassware

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromoacetic acid (1.0 eq) and hexamethyldisilazane (0.6 eq). If a solvent is used, add anhydrous toluene.

-

If a catalyst is employed, add it to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux for 1-3 hours. The reaction can be monitored by observing the evolution of ammonia gas.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, if the reaction was performed neat, the product can be directly purified by fractional distillation under reduced pressure.

-

If a solvent and/or solid catalyst were used, filter the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield trimethylsilyl bromoacetate.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for the synthesis of trimethylsilyl bromoacetate using trimethylsilyl chloride.

Caption: Workflow for the synthesis of trimethylsilyl bromoacetate using hexamethyldisilazane.

Conclusion

The synthesis of trimethylsilyl bromoacetate can be readily achieved in the laboratory via the silylation of bromoacetic acid. The choice between using trimethylsilyl chloride with a base or hexamethyldisilazane will depend on the specific requirements of the synthesis, such as scale, desired purity, and tolerance for byproducts. Both methods presented in this guide are reliable and can be optimized to provide high yields of the target compound. Careful execution of the experimental protocols and purification steps is crucial for obtaining high-purity trimethylsilyl bromoacetate suitable for use in demanding synthetic applications.

An In-depth Technical Guide to the Hydrolysis of Trimethylsilyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl bromoacetate is a versatile reagent in organic synthesis, frequently employed for the introduction of the carboxymethyl group. Its utility is intrinsically linked to the lability of the trimethylsilyl (TMS) ester functionality, which allows for facile deprotection under mild conditions. This guide provides a comprehensive technical overview of the hydrolysis of trimethylsilyl bromoacetate, a critical reaction for the in situ generation of bromoacetic acid or its carboxylate form. Understanding the kinetics, mechanisms, and byproducts of this reaction is paramount for its effective application in research and development, particularly in the pharmaceutical industry where precise control over reaction conditions and impurity profiles is essential.

Reaction and Byproducts

The hydrolysis of trimethylsilyl bromoacetate involves the cleavage of the silicon-oxygen bond by water, yielding bromoacetic acid and trimethylsilanol. Trimethylsilanol can subsequently dimerize to form hexamethyldisiloxane.

Primary Reaction:

BrCH₂COOSi(CH₃)₃ + H₂O → BrCH₂COOH + (CH₃)₃SiOH

Byproduct Formation:

2 (CH₃)₃SiOH → (CH₃)₃SiOSi(CH₃)₃ + H₂O

The primary products of the hydrolysis are bromoacetic acid and trimethylsilanol[1]. The trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane and water.

Reaction Kinetics and Mechanisms

The hydrolysis of trimethylsilyl esters is known to be rapid and can be catalyzed by both acid and base. The rate of hydrolysis is influenced by steric and electronic effects[2].

Neutral Hydrolysis

Under neutral conditions, the hydrolysis proceeds through the nucleophilic attack of a water molecule on the silicon atom or the carbonyl carbon of the ester. The presence of the electron-withdrawing bromine atom can influence the electrophilicity of the carbonyl carbon.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This is a reversible process, and using a large excess of water can drive the equilibrium towards the products[2].

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water, attacking the carbonyl carbon. This process is generally faster than neutral or acid-catalyzed hydrolysis and is effectively irreversible as the resulting carboxylate is deprotonated[2]. The rate of base-catalyzed hydrolysis is increased by electron-withdrawing groups on the acyl portion of the ester[2].

Quantitative Data

Due to the rapid and often uncontrolled nature of the hydrolysis of simple trimethylsilyl esters upon exposure to moisture, detailed quantitative studies on trimethylsilyl bromoacetate are scarce in publicly available literature. The reaction is typically performed in situ, and the resulting bromoacetic acid is used directly in the subsequent reaction step. However, based on the general reactivity of silyl esters, near-quantitative yields of bromoacetic acid can be expected under controlled hydrolysis conditions[2].

| Parameter | Condition | Value/Observation | Reference |

| Yield | Base-catalyzed hydrolysis (general esters) | Typically high to quantitative | [2] |

| Yield | Acid-catalyzed hydrolysis (general esters) | Equilibrium-dependent, high with excess water | [2] |

| Byproducts | All conditions | Trimethylsilanol, Hexamethyldisiloxane | [1] |

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of trimethylsilyl bromoacetate hydrolysis are not extensively reported. However, the progress of the reaction can be monitored using various analytical techniques.

General Protocol for In Situ Hydrolysis

-

Dissolve trimethylsilyl bromoacetate in a suitable organic solvent.

-

Add a controlled amount of water, with or without a catalyst (acid or base), at a specific temperature.

-

Monitor the disappearance of the starting material and the appearance of products using techniques like GC-MS or NMR.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for monitoring the hydrolysis. To analyze the reaction mixture, derivatization of the acidic product (bromoacetic acid) to a more volatile ester (e.g., methyl or ethyl ester) might be necessary for optimal chromatographic separation and detection. The disappearance of the trimethylsilyl bromoacetate peak and the appearance of the derivatized bromoacetic acid peak can be quantified. It is important to account for potential artifacts that can arise during trimethylsilyl derivatization for GC analysis[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can be used to monitor the hydrolysis in real-time. The disappearance of the singlet corresponding to the trimethylsilyl protons of the starting material and the appearance of new signals for trimethylsilanol and subsequently hexamethyldisiloxane can be observed. The methylene protons adjacent to the bromine and carbonyl groups will also experience a shift in their chemical environment upon hydrolysis. In situ monitoring of silane hydrolysis using NMR has been demonstrated for other systems and can provide valuable kinetic information[5][6].

Signaling Pathways and Experimental Workflows

The hydrolysis of trimethylsilyl bromoacetate is a straightforward chemical transformation and does not involve biological signaling pathways. The experimental workflow for studying its hydrolysis is outlined below.

Caption: Experimental workflow for studying the hydrolysis of trimethylsilyl bromoacetate.

Reaction Mechanism Diagrams

The hydrolysis of trimethylsilyl bromoacetate can proceed through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis Mechanism

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of trimethylsilyl bromoacetate.

Base-Catalyzed Hydrolysis Mechanism

Caption: Proposed mechanism for the base-catalyzed hydrolysis of trimethylsilyl bromoacetate.

Conclusion

The hydrolysis of trimethylsilyl bromoacetate is a fundamental and facile reaction that is essential for its application in organic synthesis. While specific quantitative kinetic data remains elusive in the literature, the reaction is known to be rapid and proceeds efficiently under neutral, acidic, or basic conditions to yield bromoacetic acid (or its carboxylate) and trimethylsilanol, which further condenses to hexamethyldisiloxane. For researchers and drug development professionals, a thorough understanding of the factors influencing this hydrolysis is crucial for controlling reaction outcomes, minimizing byproduct formation, and ensuring the purity of the desired products. The application of modern analytical techniques such as in situ NMR and GC-MS can provide valuable insights into the reaction dynamics and aid in the development of robust and reproducible synthetic protocols.

References

- 1. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

Physical properties of Trimethylsilyl bromoacetate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Trimethylsilyl bromoacetate (CAS No: 18291-80-0), a versatile reagent in organic synthesis. The data and methodologies presented are intended to support laboratory research and development activities.

Core Physical Properties

The boiling point and density of Trimethylsilyl bromoacetate are critical parameters for its purification, handling, and use in chemical reactions. A summary of these properties is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 57-58 °C | at 9 mmHg |

| 68 °C | Pressure not specified | |

| Density | 1.284 g/mL | at 25 °C |

| 1.299 g/cm³ | Temperature not specified | |

| 1.291 g/mL | Temperature not specified | |

| 1.280 g/mL | Temperature not specified |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point at reduced pressure and the density of a liquid compound like Trimethylsilyl bromoacetate.

Determination of Boiling Point at Reduced Pressure

The boiling point of Trimethylsilyl bromoacetate is reported at reduced pressure (9 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Claisen adapter

-

Thermometer

-

Condenser

-

Vacuum adapter

-

Vacuum pump with a pressure gauge (manometer)

-

Boiling chips or magnetic stirrer

Procedure:

-

A small quantity of Trimethylsilyl bromoacetate is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled as a short-path distillation setup. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

The system is carefully evacuated to the desired pressure (e.g., 9 mmHg), which is monitored by the manometer.

-

The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer allows for the accurate determination of the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper that has a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water (for calibration)

-

The liquid sample (Trimethylsilyl bromoacetate)

Procedure:

-

Calibration:

-

The clean, dry pycnometer is weighed accurately (m_empty).

-

It is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off.

-

The pycnometer filled with water is weighed (m_water).

-

The volume of the pycnometer (V) at that temperature can be calculated using the known density of water (ρ_water): V = (m_water - m_empty) / ρ_water.

-

-

Measurement:

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

It is then filled with Trimethylsilyl bromoacetate, and the same procedure of stoppering and wiping is followed.

-

The pycnometer filled with the sample is weighed (m_sample).

-

The density of the sample (ρ_sample) is then calculated: ρ_sample = (m_sample - m_empty) / V.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for determining the physical properties of Trimethylsilyl bromoacetate and a logical representation of its synthesis.

Caption: Experimental workflow for boiling point determination.

Caption: Workflow for density determination using a pycnometer.

In-Depth Technical Guide on the ¹H and ¹³C NMR Data of Trimethylsilyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for trimethylsilyl bromoacetate. Due to the limited availability of published, experimentally verified NMR data for this specific compound, the following tables and discussions are based on established principles of NMR spectroscopy, including chemical shift prediction and analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of trimethylsilyl bromoacetate in a laboratory setting.

Chemical Structure and Atom Numbering

The structural formula of trimethylsilyl bromoacetate is presented below, with atoms numbered for the purpose of NMR signal assignment.

Caption: Structure of Trimethylsilyl Bromoacetate with Atom Numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of trimethylsilyl bromoacetate is expected to show two distinct signals.

| Assignment | Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration |

| Si-(CH ₃)₃ | 0.3 | Singlet | 9H |

| Br-CH ₂ | 3.8 | Singlet | 2H |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of trimethylsilyl bromoacetate is expected to exhibit three signals.

| Assignment | Chemical Shift (δ) / ppm (Predicted) |

| Si-(C H₃)₃ | -1.0 |

| Br-C H₂ | 25.0 |

| C =O | 168.0 |

Experimental Protocol

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of trimethylsilyl bromoacetate. Actual parameters may be adjusted based on the specific instrumentation and sample concentration.

Caption: Generalized Workflow for NMR Data Acquisition and Processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of trimethylsilyl bromoacetate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing. The solution is then transferred to a clean, dry 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans (e.g., 16 to 64) are averaged to obtain a good signal-to-noise ratio. A standard pulse program is used, and the data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. The data processing steps are similar to those for the ¹H spectrum.

Interpretation of NMR Data

The predicted chemical shifts are consistent with the electronic environment of the nuclei in the trimethylsilyl bromoacetate molecule.

-

¹H NMR: The nine protons of the three equivalent methyl groups on the silicon atom are expected to be highly shielded and thus appear at a very high field (low ppm value), as is characteristic for trimethylsilyl groups. The two protons of the methylene group adjacent to the bromine atom and the carbonyl group are deshielded by these electron-withdrawing groups and are therefore expected to resonate at a much lower field.

-

¹³C NMR: The carbon atoms of the trimethylsilyl group are highly shielded and appear at a very high field, often below 0 ppm. The methylene carbon attached to the bromine is significantly deshielded by the electronegative halogen. The carbonyl carbon of the ester group is the most deshielded carbon and appears at a very low field, which is typical for ester carbonyls.

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of trimethylsilyl bromoacetate. Researchers can use this information as a reference for confirming the identity and purity of this compound in their synthetic and analytical work. It is recommended to acquire experimental data for confirmation whenever possible.

Methodological & Application

Application Notes and Protocols: Trimethylsilyl Group Protection of Alcohols, Amines, and Carboxylic Acids

Introduction

The protection of reactive functional groups is a critical strategy in multi-step organic synthesis. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its ease of introduction, general stability under neutral and anhydrous conditions, and mild removal. While a variety of reagents can be used to introduce the TMS group, this document will clarify the role of trimethylsilyl bromoacetate and provide standard protocols for the protection of common functional groups using appropriate trimethylsilylating agents.

It is a common misconception that trimethylsilyl bromoacetate is used as a protecting group. In reality, its primary application in organic synthesis is as a precursor in the Reformatsky reaction to generate β-hydroxy esters. This document will first elucidate the actual reactivity of trimethylsilyl bromoacetate and then provide detailed, standard protocols for the trimethylsilyl protection of alcohols, amines, and carboxylic acids using established reagents.

I. The Reactivity of Trimethylsilyl Bromoacetate

Trimethylsilyl bromoacetate is not employed as a protecting agent. Its chemical behavior is dominated by the presence of the α-bromo ester functionality. The principal reaction of this compound is the Reformatsky reaction , where it reacts with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate.[1][2][3] This enolate is a moderately reactive nucleophile that subsequently adds to carbonyl compounds, such as aldehydes and ketones, to yield β-hydroxy esters after acidic workup.[1][2][3]

The workflow for the Reformatsky reaction is as follows:

Caption: Logical workflow of the Reformatsky reaction using trimethylsilyl bromoacetate.

Due to this specific reactivity, trimethylsilyl bromoacetate is unsuitable for simply protecting alcohols, amines, or carboxylic acids. Attempting to use it for protection would likely lead to undesired alkylation or other side reactions rather than the formation of a stable TMS-protected compound.

II. Standard Protocols for Trimethylsilyl Protection

For the effective protection of alcohols, amines, and carboxylic acids with a trimethylsilyl group, other reagents are standardly employed. The most common of these is chlorotrimethylsilane (TMSCl), often in the presence of a base, or N,O-bis(trimethylsilyl)acetamide (BSA).

A. Protection of Alcohols as Trimethylsilyl Ethers

The protection of alcohols is a common and straightforward procedure, typically affording high yields of the corresponding trimethylsilyl ethers.

Reaction Scheme:

R-OH + (CH₃)₃SiCl --(Base)--> R-O-Si(CH₃)₃ + Base·HCl

Experimental Protocol:

-

To a solution of the alcohol (1.0 equiv.) in a dry aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 - 1.5 equiv.). Common bases include triethylamine, pyridine, or imidazole.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add chlorotrimethylsilane (TMSCl) (1.1 - 1.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude trimethylsilyl ether.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data for Alcohol Protection with TMSCl:

| Substrate | Base | Solvent | Time (h) | Yield (%) |

| Primary Alcohol | Triethylamine | DCM | 1 | >95 |

| Secondary Alcohol | Imidazole | DMF | 2-4 | 90-95 |

| Phenol | Pyridine | DCM | 1-2 | >95 |

Deprotection of Trimethylsilyl Ethers:

TMS ethers are readily cleaved under mild acidic conditions or by treatment with a fluoride source.

-

Acidic Deprotection: Stirring the silyl ether in a mixture of THF and 1M HCl.

-

Fluoride-mediated Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in THF is a very common and mild method.

Caption: Workflow for the protection and deprotection of alcohols using TMSCl.

B. Protection of Amines as Trimethylsilyl Amines

Primary and secondary amines can be protected as their N-trimethylsilyl derivatives. These are generally more labile than silyl ethers and are often prepared in situ.

Reaction Scheme:

R₂NH + (CH₃)₃SiCl --(Base)--> R₂N-Si(CH₃)₃ + Base·HCl

Experimental Protocol:

-

To a solution of the amine (1.0 equiv.) in a dry, aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.1 equiv.).

-

Cool the mixture to 0 °C.

-

Add chlorotrimethylsilane (TMSCl) (1.1 equiv.) dropwise.

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

The resulting N-trimethylsilyl amine is often used immediately in the next synthetic step without isolation. If isolation is required, the reaction mixture can be filtered to remove the ammonium salt, and the solvent evaporated under reduced pressure.

Quantitative Data for Amine Protection:

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

| Primary Amine | TMSCl/Et₃N | THF | 0.5-1 | Typically used in situ |

| Secondary Amine | BSA | Neat | 1-3 | >90 |

Deprotection of Trimethylsilyl Amines:

N-TMS groups are highly susceptible to hydrolysis and are readily cleaved by the addition of water or an alcohol (e.g., methanol).

C. Protection of Carboxylic Acids as Trimethylsilyl Esters

Carboxylic acids can be converted to their trimethylsilyl esters, which are useful for increasing volatility for gas chromatography or for temporary protection during certain reactions.[4]

Reaction Scheme:

R-COOH + (CH₃)₃SiCl --(Base)--> R-COO-Si(CH₃)₃ + Base·HCl

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 equiv.) and a base such as triethylamine (1.1 equiv.) in a dry aprotic solvent (e.g., THF), add chlorotrimethylsilane (TMSCl) (1.1 equiv.) at room temperature.

-

Stir the mixture for 1-3 hours.

-

The trimethylsilyl ester is typically used in the subsequent reaction without purification. To isolate, the triethylammonium chloride precipitate is filtered off, and the solvent is removed under reduced pressure.

Alternatively, N,O-bis(trimethylsilyl)acetamide (BSA) can be a more convenient reagent as the byproducts are volatile.

-

To the carboxylic acid (1.0 equiv.) in a dry solvent or neat, add BSA (1.1 equiv.).

-

Stir at room temperature or gently heat (e.g., to 60 °C) until the reaction is complete (often indicated by the dissolution of the carboxylic acid).

Quantitative Data for Carboxylic Acid Protection:

| Substrate | Reagent | Conditions | Time (h) | Yield (%) |

| Aliphatic Acid | TMSCl/Et₃N | THF, rt | 1-2 | >90 |

| Aromatic Acid | BSA | Neat, 60 °C | 1 | >95 |